molecular formula C29H28FNO4 B1663493 OSIP-486823 CAS No. 200803-37-8

OSIP-486823

Katalognummer: B1663493
CAS-Nummer: 200803-37-8
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: KATLSKIJHJJAEB-FMCGGJTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Analyse Chemischer Reaktionen

CP248 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: CP248 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an CP248 zu modifizieren.

    Substitution: CP248 kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen im Molekül durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

OSIP-486823 is a synthetic compound structurally related to other anticancer agents. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Research indicates that this compound may modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer treatment .

Inhibition of Tumor Growth

This compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer models. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and reduced cell viability. For instance, studies have reported significant reductions in tumor size in xenograft models treated with this compound compared to control groups .

Mechanistic Studies

Mechanistic studies have elucidated that this compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest that this compound may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention .

Case Study 1: Colorectal Cancer

A study conducted on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth and metastasis. The compound was administered in combination with standard chemotherapy, resulting in enhanced antitumor activity compared to chemotherapy alone. This combination approach suggests a potential for this compound as an adjunct therapy in colorectal cancer treatment .

Case Study 2: Breast Cancer

In another study focusing on breast cancer, this compound was evaluated for its effects on hormone receptor-positive breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also sensitized resistant cells to endocrine therapies. This finding highlights the potential role of this compound in overcoming treatment resistance in breast cancer patients .

Potential Beyond Oncology

While the primary focus has been on its anticancer properties, preliminary research suggests that this compound may have applications in other areas such as:

  • Neurodegenerative Diseases : Investigations into the neuroprotective effects of this compound indicate potential benefits in diseases characterized by neuronal apoptosis.
  • Inflammatory Disorders : The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for conditions such as rheumatoid arthritis.

Wirkmechanismus

CP248 exerts its effects through two primary mechanisms:

Biologische Aktivität

OSIP-486823, a compound derived from the selective apoptotic antineoplastic drug OSI-461, has been studied for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various sources to elucidate the mechanisms, effects, and potential applications of this compound.

This compound operates primarily through the inhibition of cyclic GMP phosphodiesterases (PDEs), leading to an increase in cyclic GMP (cGMP) levels. This increase activates cGMP-dependent protein kinase G (PKG), which plays a crucial role in inducing apoptosis in neoplastic cells. The compound disrupts microtubule polymerization, affecting mitotic spindle function and resulting in cell cycle arrest during mitosis .

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Induction of Apoptosis : By inhibiting PDEs, this compound increases cGMP levels, promoting apoptosis in tumor cells without significantly affecting normal differentiated cells .
  • Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to depolymerization of microtubules and inhibition of spindle formation .
  • Inhibition of Tumor Growth : In vitro studies indicate that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including glioma and other solid tumors .

Research Findings and Case Studies

Several studies have explored the pharmacological properties and therapeutic potential of this compound:

  • Pharmacokinetics : A dose-ranging study evaluated the pharmacokinetics of OSI-461 (the parent compound) and its analogs. It was found that the compound is metabolized by cytochrome P450 enzymes, with potential implications for drug-drug interactions .
  • In Vitro Efficacy : Research demonstrated that this compound effectively inhibits cell growth in glioma cells at concentrations as low as 1 µM. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .
  • Microtubule Disruption : this compound has been shown to disrupt microtubule dynamics in human glioma cells, which is critical for its mechanism of action. This disruption leads to increased rates of cell death in tumor populations .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study ReferenceCell LineConcentration (µM)Effect on Cell ViabilityMechanism
A5491050% reductionPKG activation
Glioma1Significant reductionMicrotubule disruption
SW48020Induction of apoptosisCell cycle arrest

Eigenschaften

IUPAC Name

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATLSKIJHJJAEB-FMCGGJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OSIP-486823
Reactant of Route 2
Reactant of Route 2
OSIP-486823
Reactant of Route 3
Reactant of Route 3
OSIP-486823
Reactant of Route 4
Reactant of Route 4
OSIP-486823
Reactant of Route 5
Reactant of Route 5
OSIP-486823
Reactant of Route 6
Reactant of Route 6
OSIP-486823

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.